molecular formula C19H23N5O2S B2551402 N1-(3-(methylthio)phenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396808-23-3

N1-(3-(methylthio)phenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2551402
CAS No.: 1396808-23-3
M. Wt: 385.49
InChI Key: LFKFGOCEHABNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-(methylthio)phenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, also known as MT-DADMe-ImmA, is a small molecule inhibitor of the enzyme methylthioadenosine phosphorylase (MTAP). MTAP is an essential enzyme in the salvage pathway of adenine and methionine metabolism, and its inhibition has been shown to have therapeutic potential in a variety of cancers.

Scientific Research Applications

Structural and Spectroscopic Characterization

A study by Jimeno et al. (2003) characterized fentanyl and its analogue, focusing on structural and spectroscopic aspects using NMR spectroscopy and X-ray crystallography. The research delved into the molecular structure, highlighting the importance of these techniques in understanding compound configurations, which could be relevant for similar compounds like N1-(3-(methylthio)phenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide (Jimeno et al., 2003).

Heterocyclic Compound Applications

Higasio and Shoji (2001, 2004) discussed the applications of nitrogen-containing heterocyclic compounds, including pyrazines and piperidines, in pharmaceuticals, agrochemicals, and electroconductive polymers. These insights can help understand the potential applications of this compound in similar domains (Higasio & Shoji, 2001); (Higasio & Shoji, 2004).

Aurora Kinase Inhibitor Research

Research on Aurora kinase inhibitors, including compounds with similar structural motifs to this compound, highlights the potential use of these compounds in cancer treatment. The structural and functional properties of these inhibitors could provide insights into the therapeutic applications of the compound (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial and Antifungal Applications

A study by Othman (2013) on the synthesis and antimicrobial evaluation of new pyridine derivatives, including the assessment of antimicrobial and antifungal activities, suggests potential research directions for compounds like this compound. Understanding the antimicrobial properties of these derivatives could inform the development of new treatments for infectious diseases (Othman, 2013).

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-27-16-4-2-3-15(11-16)23-19(26)18(25)22-12-14-5-9-24(10-6-14)17-13-20-7-8-21-17/h2-4,7-8,11,13-14H,5-6,9-10,12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKFGOCEHABNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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